molecular formula C41H44Cl2N4O6 B1624665 (R)-Nigaldipine hydrochloride CAS No. 189624-85-9

(R)-Nigaldipine hydrochloride

Cat. No.: B1624665
CAS No.: 189624-85-9
M. Wt: 759.7 g/mol
InChI Key: MVMIPBPFTZGTBS-ZCLNGFLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Dihydropyridine (B1217469) Calcium Channel Blockers

Dihydropyridines are a class of organic compounds that form the basis of several prominent calcium channel blockers. nih.gov These drugs, such as nifedipine (B1678770) and nicardipine (B1678738), are widely recognized for their therapeutic effects in managing cardiovascular conditions like hypertension and angina. researchgate.nettocris.com They function by inhibiting the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of myocardial and vascular smooth muscle. researchgate.netmedkoo.com This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure. researchgate.net

Nigaldipine, as a member of this family, also exhibits these calcium channel blocking properties. stressmarq.com However, its pharmacological profile is distinguished by an additional activity: it acts as an antagonist at α1-adrenoceptors. bio-techne.comrndsystems.com This dual action on both calcium channels and adrenoceptors makes Nigaldipine and its enantiomers subjects of significant research interest.

Significance of Chirality and Enantiomeric Purity in Pharmacological Research

Chirality is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. annualreviews.org These enantiomers, often designated as (R) and (S) or (+) and (-), can exhibit markedly different pharmacological and toxicological profiles. nih.gov The spatial arrangement of atoms in a chiral drug molecule dictates its ability to bind to specific receptors or enzymes, which are themselves chiral. researchgate.net

The case of Nigaldipine starkly illustrates this principle. The two enantiomers, (R)-Nigaldipine and (S)-Nigaldipine, while chemically identical in composition, display significant differences in their biological activities. bio-techne.comrndsystems.com Research has consistently shown that one enantiomer is often more potent or has a different pharmacological effect than the other. researchgate.netnih.gov Therefore, the use of a single, pure enantiomer, rather than a racemic mixture (a 50:50 mixture of both enantiomers), can lead to a more targeted therapeutic effect and potentially reduce side effects associated with the less active or off-target enantiomer. ncats.ioscispace.com The study of enantiomerically pure compounds like (R)-Nigaldipine hydrochloride is thus crucial for understanding precise drug-receptor interactions and developing safer, more effective medications. nih.gov

Overview of Current Academic Research Pertaining to this compound

Academic research on this compound has largely focused on characterizing its specific pharmacological activities, particularly in comparison to its (S)-enantiomer. A significant body of work has explored the stereoselective interactions of Nigaldipine enantiomers with both L-type calcium channels and α1-adrenoceptor subtypes.

Key findings indicate that (R)-Nigaldipine is the less active enantiomer concerning L-type calcium channel blockade. bio-techne.com In contrast, the (S)-enantiomer, also known as (+)-Niguldipine, is a significantly more potent L-type Ca2+ channel blocker. rndsystems.comtocris.com Some studies suggest that the (R)-enantiomer has a 40-fold lower affinity for the Ca2+ channel compared to the (S)-enantiomer. ncats.io

Research has also delved into the differential binding of the enantiomers to α1-adrenoceptor subtypes. Studies have shown that (+)-Niguldipine (the S-enantiomer) is a highly selective antagonist for the α1A-adrenoceptor subtype. nih.govannualreviews.org While both enantiomers inhibit noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by α1-adrenoceptors, the (+)-enantiomer is approximately 100 times more potent than the (-)-enantiomer, (R)-Nigaldipine. nih.gov Interestingly, the enantiomers show nearly equal and low affinity for α1B-adrenoceptor binding sites. researchgate.netnih.gov

Furthermore, the distinct pharmacological profile of (R)-Nigaldipine, also known under the research name Dexniguldipine (B47117), has led to investigations into its potential therapeutic applications beyond cardiovascular effects. ncats.io Due to its significantly lower hypotensive activity, research has explored its antiproliferative effects in various tumor models and its capacity to overcome multidrug resistance in cancer cells by interacting with P-glycoprotein. ncats.io

The following table summarizes the key pharmacological data for the enantiomers of Nigaldipine based on available research findings:

Target Receptor(R)-Nigaldipine (less active enantiomer)(S)-Nigaldipine (more active enantiomer)Reference
L-type Ca²⁺ Channel Lower affinity (approx. 40-fold less potent)Higher affinity bio-techne.comrndsystems.comncats.io
α1A-Adrenoceptor Lower affinity (Ki: 3.12 nM)Higher affinity (Ki: 0.145 nM) nih.gov
α1B-Adrenoceptor Nearly equipotent to (S)-enantiomerNearly equipotent to (R)-enantiomer researchgate.net

Properties

CAS No.

189624-85-9

Molecular Formula

C41H44Cl2N4O6

Molecular Weight

759.7 g/mol

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C41H42N4O6.2ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;;/h4-20,27,38-39,42H,21-26H2,1-3H3;2*1H/t38-;;/m0../s1

InChI Key

MVMIPBPFTZGTBS-ZCLNGFLVSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of R Nigaldipine Hydrochloride

Retrosynthetic Strategies for (R)-Nigaldipine Hydrochloride

A retrosynthetic analysis of this compound reveals a convergent approach centered on the formation of the chiral 1,4-dihydropyridine (B1200194) core. The primary disconnection occurs at the ester linkages and the bonds forming the dihydropyridine (B1217469) ring, leading back to simpler, achiral starting materials.

The key fragments identified through this analysis are:

A substituted benzaldehyde (B42025) (3-nitrobenzaldehyde).

Two different β-ketoesters or equivalent synthons.

An amine or ammonia (B1221849) source.

This approach is a modification of the classical Hantzsch dihydropyridine synthesis. csic.es However, the Hantzsch synthesis typically yields racemic or achiral products. mdpi.com Therefore, the central challenge in the synthesis of this compound lies in controlling the stereochemistry at the C4 position of the dihydropyridine ring.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compoundFigure 1: A simplified retrosynthetic analysis of this compound, highlighting the key disconnections leading to the precursor fragments.

Enantioselective Synthesis of 1,4-Dihydropyridine Scaffolds

The asymmetric synthesis of the 1,4-dihydropyridine (DHP) scaffold is the most critical step in producing enantiomerically pure this compound. Several strategies have been developed to achieve this, broadly categorized into catalytic asymmetric reactions, diastereoselective approaches, and chiral resolution.

Chiral Catalyst Development for Asymmetric Reactions

The use of chiral catalysts to induce enantioselectivity in the Hantzsch reaction or its variants is a highly attractive and atom-economical approach. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-DHPs. mdpi.comcsic.es

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have shown considerable success. mdpi.comcsic.es These catalysts can activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral phosphoric acids can catalyze the three-component condensation of an aldehyde, a β-ketoester, and an enamine precursor, yielding highly enantioenriched 1,4-DHPs. csic.es

Another class of organocatalysts that has been successfully employed are chiral secondary amines, often derived from cinchona alkaloids. acs.org These catalysts can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack, facilitating an enantioselective Michael addition, a key step in some DHP syntheses. nih.gov N-heterocyclic carbenes (NHCs) have also been utilized to catalyze the dearomatization of pyridinium (B92312) salts to afford enantioenriched 1,4-dihydropyridines. nih.gov

The table below summarizes some of the key organocatalysts used in the asymmetric synthesis of 1,4-DHP scaffolds.

Catalyst TypeExample CatalystReaction TypeTypical Enantiomeric Excess (ee)
Chiral Phosphoric AcidBINOL-derived phosphoric acidsThree-component condensation66-98% csic.es
Cinchona Alkaloid Derivativesβ-IsocupreidineMichael additionup to 54% nih.gov
N-Heterocyclic CarbenesChiral triazolium saltsNucleophilic dearomatizationHigh enantioselectivity nih.gov
Isothiourea Catalysts(R)-BTMAddition to pyridinium saltsup to 98:2 er rsc.org

Diastereoselective Approaches

Diastereoselective strategies involve the use of a chiral auxiliary, which is a chiral moiety temporarily incorporated into one of the starting materials. This auxiliary directs the stereochemical outcome of the cyclization reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched 1,4-dihydropyridine.

Chiral Resolution Techniques for Enantiomers

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. wikipedia.org This involves separating the two enantiomers of nigaldipine. The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com

In this technique, the racemic mixture of nigaldipine, which contains a basic nitrogen atom, is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure (R)-enantiomer of nigaldipine.

Another powerful technique for chiral resolution is chiral chromatography. chiralpedia.comsymeres.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of nigaldipine. chiralpedia.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their isolation. chiralpedia.comnumberanalytics.com

Optimization of Enantiomeric Excess and Chemical Yield

Achieving both high enantiomeric excess (ee) and high chemical yield is crucial for an efficient and practical synthesis. Optimization of reaction conditions is therefore a critical aspect of the synthetic process.

For catalytic asymmetric reactions, factors such as the choice of catalyst, solvent, temperature, and concentration of reactants can significantly impact both yield and enantioselectivity. rsc.orgresearchgate.net For example, in organocatalyzed reactions, subtle changes in the catalyst structure or the solvent polarity can have a profound effect on the stereochemical outcome. rsc.org A systematic screening of these parameters is often necessary to identify the optimal conditions.

In the case of chiral resolution by diastereomeric salt formation, the choice of the resolving agent and the crystallization solvent is paramount. wikipedia.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts.

The relationship between enantiomeric excess and yield is not always straightforward. In some cases, conditions that favor high enantioselectivity may lead to a lower chemical yield, and a compromise must be found. researchgate.net The enantiomeric excess of a reaction product can be determined using techniques such as chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent. nih.govyoutube.comchemistrysteps.com

Characterization of Synthetic Intermediates and Final Compound for Research Applications

The unambiguous characterization of the synthetic intermediates and the final this compound is essential to confirm their identity, purity, and stereochemistry. A combination of spectroscopic techniques is typically employed for this purpose. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of the intermediates and the final product. nih.govmdpi.commdpi.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete assignment of all proton and carbon signals. mdpi.com The determination of the enantiomeric purity can also be achieved using NMR with chiral solvating or derivatizing agents, which induce diastereomeric differentiation of the signals of the two enantiomers. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the carbonyl groups of the esters, the N-H bond of the dihydropyridine ring, and the nitro group. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess of the final product and chiral intermediates. chiralpedia.comnumberanalytics.com By using a chiral stationary phase, the two enantiomers are separated and their relative peak areas can be used to calculate the enantiomeric purity.

The combination of these analytical techniques provides a comprehensive characterization of this compound and its precursors, ensuring the quality and reproducibility of the synthesis for research applications.

Molecular Pharmacology and Mechanism of Action of R Nigaldipine Hydrochloride

Ligand-Receptor Interaction Profiling

The interaction of (R)-Nigaldipine hydrochloride with its molecular targets is defined by its specific binding affinities and functional effects. These interactions differentiate it from its corresponding (S)-enantiomer and other dihydropyridine (B1217469) calcium channel blockers.

This compound is recognized as a blocker of L-type voltage-gated calcium channels (L-VGCCs). rndsystems.com However, its potency in this regard is significantly lower than that of its counterpart, the (S)-(+)-enantiomer, which is considered the more active enantiomer for calcium channel blockade. rndsystems.comtocris.com Research indicates that the (R)-enantiomer possesses a substantially lower affinity for the L-type Ca2+ channel, reported to be as much as 40-fold less than the (S)-enantiomer. ncats.io While niguldipine (B22589) as a racemate is an effective L-type calcium channel blocker with an IC50 value of 75 nM, the primary activity is attributed to the (S)-form. focusbiomolecules.comtribioscience.com The reduced activity of the (R)-enantiomer at L-VGCCs results in minimal hypotensive effects in animal models compared to the (S)-enantiomer. ncats.io

A defining characteristic of niguldipine's pharmacology is its potent antagonism of alpha-1 adrenergic receptors, a property shared by both enantiomers but with notable stereoselectivity. wikipedia.orgstressmarq.com this compound is a less active enantiomer at the α1A-adrenoceptor compared to the (+)-enantiomer. rndsystems.com Studies using radioligand binding assays have elucidated the specific affinities for different alpha-1 adrenoceptor subtypes. For instance, in rat brain cortex membranes, which are rich in the 'alpha 1A' subtype, the (+)-enantiomer binds with extremely high affinity (Ki value of 52 pmol/l), while the (R)-(-)-niguldipine enantiomer is over 40-fold less potent at these sites. ncats.ioresearchgate.net In contrast, both the (+) and (-) enantiomers bind with more comparable, though lower, affinity to the 'alpha 1B' adrenoceptors found in liver cell membranes, with Ki values of 78 nmol/l and 58 nmol/l, respectively. ncats.ioresearchgate.net This demonstrates that the high selectivity for the α1A-subtype is a key feature of the (+)-enantiomer, whereas the (R)-enantiomer shows reduced, but still present, antagonism at alpha-1 adrenoceptors. ncats.ioresearchgate.netnih.gov

The pharmacological profile of (R)-Nigaldipine is best understood through comparative studies of its binding affinity (Ki) against its primary targets relative to its (S)-enantiomer. These studies highlight a clear separation of activities between the two stereoisomers. The (S)-enantiomer is a potent L-type calcium channel blocker and a highly selective α1A-adrenoceptor antagonist. tocris.comncats.io In contrast, the (R)-enantiomer shows markedly reduced affinity for both L-type calcium channels and α1A-adrenoceptors, while retaining comparable affinity at α1B-adrenoceptors. ncats.ioncats.ioresearchgate.net

This differential affinity profile means that while the racemate niguldipine acts as both a calcium channel blocker and an alpha-1 adrenoceptor antagonist, these activities are primarily driven by different enantiomers. wikipedia.org The (S)-enantiomer is responsible for the potent calcium channel blockade and α1A-adrenoceptor antagonism, whereas the (R)-enantiomer contributes less to these specific effects. ncats.io

CompoundReceptor/Channel TargetBinding Affinity (Ki)Reference
(+)-Niguldipine ((S)-enantiomer)α1A-Adrenoceptor (rat brain cortex)52 pmol/L ncats.ioresearchgate.net
(-)-Niguldipine ((R)-enantiomer)α1A-Adrenoceptor (rat brain cortex)>40-fold less potent than (+) ncats.ioresearchgate.net
(+/-)-Niguldipineα1A-Adrenoceptor (extrapolated 'true' Ki)0.298 nM nih.gov
(+)-Niguldipine ((S)-enantiomer)α1A-Adrenoceptor (extrapolated 'true' Ki)0.145 nM nih.gov
(-)-Niguldipine ((R)-enantiomer)α1A-Adrenoceptor (extrapolated 'true' Ki)3.12 nM nih.gov
(+)-Niguldipine ((S)-enantiomer)α1B-Adrenoceptor (liver cell membranes)78 nmol/L ncats.ioresearchgate.net
(-)-Niguldipine ((R)-enantiomer)α1B-Adrenoceptor (liver cell membranes)58 nmol/L ncats.ioresearchgate.net
(R)-NigaldipineL-type Ca2+ Channel40-fold lower affinity than (S)-enantiomer ncats.io

Interaction with Cellular Transporters and Efflux Pumps

Beyond its interaction with receptors and ion channels, this compound plays a significant role in modulating cellular transport mechanisms, particularly those involved in drug resistance.

This compound is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene. medchemexpress.comdrugbank.com This pump is a primary contributor to multidrug resistance (MDR) in cancer cells by actively expelling a wide range of chemotherapeutic agents. ncats.ionih.gov A crucial finding is that while the stereoisomers of niguldipine exhibit marked differences in their potency as calcium channel blockers, they are equally effective in modulating drug transport by P-glycoprotein. rndsystems.comtocris.comvwr.com This indicates that the mechanism for P-gp inhibition is distinct from the mechanism of L-type calcium channel blockade. Both the (R)- and (S)-enantiomers are considered novel and equipotent inhibitors of P-gp. vwr.com

The ability of this compound (Dexniguldipine) to modulate P-gp activity forms the molecular basis for its capacity to reverse multidrug resistance. ncats.io In vitro studies have demonstrated that dexniguldipine (B47117) binds to P-glycoprotein and can enhance the cytotoxicity of chemotherapeutic drugs like doxorubicin (B1662922) and etoposide (B1684455) in various MDR cell lines. ncats.io

The mechanism of MDR reversal involves the direct inhibition of the P-gp efflux pump. nih.gov By blocking the pump, (R)-Nigaldipine prevents the expulsion of anticancer drugs from the cell. This leads to an increased intracellular accumulation of these agents, thereby restoring their cytotoxic efficacy. nih.gov For example, studies have shown that (R)-Nigaldipine (referred to as B859-35) effectively increases the accumulation of the fluorescent P-gp substrate rhodamine 123 in multidrug-resistant cells. nih.gov This effect is potent, with research indicating that (R)-Nigaldipine is at least ten times more powerful than the classic P-gp modulator verapamil (B1683045) in reversing multidrug resistance. nih.gov This potent inhibition of a key resistance mechanism highlights the therapeutic potential of this compound in oncology. ncats.io

Downstream Signaling Pathway Elucidation of this compound

G-Protein Coupled Receptor (GPCR) Signaling Cascades

There is no direct evidence in the reviewed literature to suggest that this compound's mechanism of action involves direct interaction with G-Protein Coupled Receptors (GPCRs). While there can be crosstalk between calcium signaling and GPCR pathways, research specifically investigating the influence of this compound on GPCR signaling cascades, such as the modulation of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, is absent from the available scientific record.

Computational Approaches to Drug-Receptor Interactions of this compound

Molecular Docking and Dynamics Simulations

A search for computational studies on this compound yielded no specific molecular docking or molecular dynamics simulation results. Such studies are invaluable for predicting the binding orientation and affinity of a ligand to its receptor at an atomic level researchgate.netnih.govopenaccessjournals.com. While the L-type calcium channel is the presumed target, detailed simulations of the (R)-enantiomer of nigaldipine hydrochloride with this channel are not published. The principles of these computational methods are well-established, but their specific application to this compound is not documented in the available literature researchgate.net.

Pharmacophore Modeling

Similarly, no pharmacophore models have been specifically developed for this compound or its chemical analogs. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is a crucial tool in drug discovery and design nih.govdergipark.org.tr. The development of a pharmacophore model requires a set of active compounds from which to derive the model, and such a study focused on this compound has not been reported.

Preclinical Pharmacological Investigations of R Nigaldipine Hydrochloride

In Vitro Pharmacological Characterization in Cellular and Subcellular Systems

The in vitro evaluation of (R)-Nigaldipine hydrochloride has been conducted using a variety of cellular and subcellular systems to characterize its interactions with specific molecular targets and its functional effects.

Receptor Binding Assays (e.g., Radioligand Competition Assays)

Radioligand binding assays have been instrumental in determining the affinity of this compound for its primary targets: L-type calcium channels and α1-adrenoceptors. These studies have demonstrated stereoselective binding, with the enantiomers of niguldipine (B22589) exhibiting different affinities for these receptors.

In studies using [3H]5-methyl-urapidil to label α1A-adrenoceptors in rat brain cortex membranes, (-)-niguldipine, which corresponds to the (R)-enantiomer, displayed a high affinity. The extrapolated "true" inhibitory constant (Ki) value for (-)-niguldipine was determined to be 3.12 nM researchgate.net. In comparison, the (+)-enantiomer exhibited a significantly higher affinity with a Ki value of 0.145 nM researchgate.net.

With respect to L-type calcium channels, binding studies with guinea-pig heart, skeletal muscle, and brain membranes revealed that (-)-Niguldipine is approximately 40 times less potent than its (+)-enantiomer nih.gov. For the (+)-enantiomer, the "true" Ki values were 85 pmol/l for the 1,4-dihydropyridine (B1200194) receptor of skeletal muscle, 140 pmol/l for the brain, and 45 pmol/l for the heart nih.gov. While the specific Ki values for the (R)-enantiomer at L-type calcium channels are not explicitly stated in this study, the 40-fold lower potency suggests a significantly lower affinity compared to the (+)-enantiomer.

LigandReceptor/ChannelTissue SourceKi Value
(-)-Niguldipine ((R)-enantiomer)α1A-AdrenoceptorRat Brain Cortex3.12 nM
(+)-Niguldipineα1A-AdrenoceptorRat Brain Cortex0.145 nM
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig Skeletal Muscle85 pM
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig Brain140 pM
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig Heart45 pM
(-)-Niguldipine ((R)-enantiomer)L-type Ca2+ ChannelGuinea-pig Membranes~40-fold less potent than (+)-enantiomer

Functional Assays for Calcium Channel Activity (e.g., Calcium Flux Assays)

Functional assays are crucial for determining the physiological effect of this compound on calcium channel activity. Electrophysiological studies using the whole-cell tight seal recording technique on guinea pig atrial cells have shown that niguldipine blocks both T-type and L-type Ca2+ currents nih.gov.

In these studies, racemic (±)-niguldipine was found to inhibit T-type Ca2+ currents with an IC50 value of 0.18 µM nih.gov. The action of niguldipine was stereospecific, with the (+)-enantiomer being more potent than the (-)-niguldipine in blocking both types of calcium currents nih.gov. This suggests that this compound is a less potent inhibitor of both T-type and L-type calcium channels compared to its corresponding (+)-enantiomer. Further studies on isolated vascular smooth muscle cells from the portal vein and pial vessels of cows demonstrated that niguldipine at nominal concentrations greater than 0.1 µM reduces L-type Ca2+ currents, with a 50% block observed at a nominal concentration of 0.4 µM nih.gov.

CompoundChannel TypeCell TypeIC50 Value
(±)-NiguldipineT-type Ca2+ CurrentGuinea Pig Atrial Myocytes0.18 µM
NiguldipineL-type Ca2+ CurrentBovine Vascular Smooth Muscle Cells~0.4 µM (nominal concentration for 50% block)

Functional Assays for Alpha-1 Adrenoceptor Activity

The antagonistic activity of niguldipine enantiomers at α1-adrenoceptors has been investigated through functional assays that measure the downstream signaling pathways. In rat cerebral cortex slices, both isomers of niguldipine were found to inhibit noradrenaline-stimulated inositol (B14025) phosphate (B84403) (IP) accumulation, a key second messenger pathway for α1-adrenoceptor activation. The (+)-enantiomer was found to be 100-fold more potent than (-)-niguldipine in this assay. In contrast, the potentiation of β-adrenoceptor-stimulated cyclic AMP by noradrenaline was only partially inhibited by both isomers.

Cell-Based Models for Multidrug Resistance Modulation

Several dihydropyridine (B1217469) calcium channel blockers have been shown to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. Studies have compared the potency of niguldipine with other compounds in reversing multidrug resistance.

In multidrug-resistant human HeLa KB-8-5 cells, the effect of various compounds on adriamycin-induced growth reduction was assessed. In the presence of 10 nM Adriamycin, which alone caused a reduction of cell growth to 85% of untreated controls, the addition of 1 µM of different dihydropyridines led to a further decrease in cell proliferation. While specific data for the individual enantiomers of niguldipine were not provided in this particular study, racemic niguldipine at 1 µM increased the growth reduction to 23% of untreated controls.

Enzyme Inhibition and Metabolism Profiling (e.g., Cytochrome P450 Interactions)

For instance, studies on nicardipine (B1678738) have shown that it is a relatively potent inhibitor of human CYP2D6, CYP3A4, and certain CYP2C isoforms (especially CYP2C8 and CYP2C19) in vitro. Similarly, amlodipine enantiomers have been demonstrated to exhibit stereoselective inhibition of human microsomal cytochromes P450, with the R-enantiomer being a more potent inhibitor of CYP2C9 and CYP2C19 than the S-enantiomer nih.gov. Given that niguldipine is also a 1,4-dihydropyridine, it is plausible that it and its enantiomers interact with CYP enzymes, but specific inhibitory constants (Ki) and the metabolic profile for this compound have not been reported.

In Vivo Pharmacological Activity in Animal Models

The in vivo effects of niguldipine hydrochloride have been evaluated in animal models of hypertension. In a study involving chronically instrumented normotensive dogs, oral administration of niguldipine hydrochloride (referred to as B 844-39) at a dose of 0.3 mg/kg resulted in a significant and prolonged decrease in blood pressure nih.gov. This hypotensive effect was accompanied by a compensatory increase in heart rate nih.gov.

The antihypertensive efficacy was further investigated in renal hypertensive dogs over a 12-day period. Twice-daily oral administration of 0.3 mg/kg of niguldipine hydrochloride led to a marked and sustained reduction in blood pressure nih.gov. Initially, this was associated with an increase in heart rate and plasma renin activity; however, this counter-regulatory response diminished with chronic treatment nih.gov. Notably, the blood pressure-lowering effect was more pronounced in the hypertensive animals compared to normotensive ones and persisted for more than 14 days after the cessation of the 12-day treatment nih.gov.

Animal ModelCompoundKey Findings
Normotensive DogsNiguldipine hydrochloride (0.3 mg/kg, p.o.)Marked and long-lasting decrease in blood pressure with a counterregulatory increase in heart rate.
Renal Hypertensive DogsNiguldipine hydrochloride (0.3 mg/kg, p.o., twice daily for 12 days)Marked and persistent decrease in blood pressure. Initial counterregulatory responses (increased heart rate and plasma renin activity) were blunted with chronic treatment. The hypotensive effect was more pronounced than in normotensive animals and persisted for >14 days post-treatment.

Evaluation of Cardiovascular Effects in Preclinical Models

There is a notable lack of specific preclinical studies detailing the cardiovascular effects of this compound in animal models. Research on the racemic mixture, niguldipine, has indicated general cardiovascular activity consistent with the dihydropyridine class of calcium channel blockers. For instance, studies in rabbit models of cerebral vasospasm have shown that niguldipine can increase cerebral blood flow. However, the specific contribution and potency of the (R)-enantiomer to these effects have not been delineated in the available literature. Without dedicated studies on this compound, a precise understanding of its impact on cardiovascular parameters such as blood pressure, heart rate, and cardiac contractility in preclinical models remains speculative.

Neuropharmacological Investigations in Animal Models

Specific neuropharmacological investigations focusing exclusively on this compound in animal models are not described in the currently accessible scientific literature. However, research on the enantiomers of niguldipine has explored their interaction with α1A-adrenoceptors, which are prevalent in the central nervous system and play a role in various neurological processes.

One in vitro study investigated the stereoselective binding of niguldipine enantiomers to α1A-adrenoceptors in rat brain cortex membranes. The findings indicated that the (+)-enantiomer (S-Nigaldipine) had a significantly higher affinity for these receptors compared to the (-)-enantiomer (R-Nigaldipine). This suggests that the neuropharmacological activity of racemic niguldipine mediated by α1A-adrenoceptor blockade is primarily attributable to the (S)-enantiomer.

Table 1: Stereoselective Binding of Niguldipine Enantiomers to α1A-Adrenoceptors

CompoundKi (nM)
(+/-)-Niguldipine0.298
(-)-Niguldipine3.12
(+)-Niguldipine0.145

This table illustrates the binding affinity (Ki) of niguldipine and its enantiomers to α1A-adrenoceptors, with a lower Ki value indicating higher affinity.

Without in vivo studies, the functional consequences of this compound's lower affinity for α1A-adrenoceptors on animal behavior, cognition, or models of neurological disorders are unknown.

Efficacy Studies in Animal Models of Multidrug Resistance

The role of dihydropyridine calcium channel blockers in reversing multidrug resistance (MDR), particularly through the inhibition of P-glycoprotein (P-gp), has been a subject of investigation. While studies have included niguldipine in this context, specific efficacy data for this compound in animal models of MDR are not available.

Pharmacodynamic Assessment in Preclinical Research

A specific pharmacodynamic assessment of this compound in preclinical research is not available in the public domain. Pharmacodynamic studies would be essential to characterize the dose-response relationship, potency, and efficacy of this enantiomer at its target receptors (L-type calcium channels and α1A-adrenoceptors) in a biological system. Such studies would typically involve in vitro functional assays (e.g., measuring calcium influx in cell lines or receptor-mediated signaling) and in vivo assessments of physiological responses in animal models. The lack of this data makes it impossible to construct a pharmacodynamic profile for this compound.

Methodological Considerations in Preclinical Study Design

Given the chiral nature of nigaldipine, a critical methodological consideration for any future preclinical study of the (R)-enantiomer would be to ensure the stereochemical purity of the test compound. The significant differences in pharmacological activity between enantiomers, as seen in their binding to α1A-adrenoceptors, underscore the importance of studying each isomer in isolation.

Standard preclinical study designs for a calcium channel blocker would involve a tiered approach. Initial in vitro characterization would confirm its activity and selectivity on isolated receptors and ion channels. Subsequent studies in ex vivo tissues (e.g., isolated blood vessels or cardiac muscle preparations) would assess its functional effects. Finally, in vivo studies in appropriate animal models (e.g., hypertensive rats) would be necessary to evaluate its integrated physiological effects, pharmacokinetic profile, and potential therapeutic window. Any study on multidrug resistance would require the use of cancer cell lines expressing P-glycoprotein and corresponding xenograft models in animals. Without such a structured research program, the preclinical pharmacological profile of this compound remains uncharacterized.

Structure Activity Relationship Sar Studies of R Nigaldipine Hydrochloride Analogs

Elucidation of Structural Determinants for L-VGCC Potency and Selectivity

The activity of nigaldipine and its analogs as L-type calcium channel blockers is fundamentally linked to the 1,4-dihydropyridine (B1200194) (DHP) scaffold. SAR studies on the broader DHP class have established several key structural requirements for optimal L-VGCC antagonism. derangedphysiology.comguidetopharmacology.orgwikipedia.org

The 1,4-Dihydropyridine Ring: This core heterocycle is essential for activity. The boat-like conformation of the ring is a critical feature for fitting into the receptor binding pocket. rndsystems.com

The C4-Aryl Group: A substituted phenyl ring at the 4-position is a basic requirement for high potency. utdallas.edu Electron-withdrawing groups, such as the meta-nitro group found in nigaldipine, generally enhance antagonist activity. utdallas.edu The position of this substituent is crucial, with ortho or meta placement typically yielding higher potency than para substitution. nih.gov

C3 and C5 Ester Groups: The nature of the ester substituents at the C3 and C5 positions significantly modulates potency and tissue selectivity. nih.gov Variations in the bulkiness and lipophilicity of these ester groups can fine-tune the pharmacological profile. utdallas.edunih.gov For instance, increasing the length of the hydrocarbon chain of the esters can impact activity, though excessively bulky groups may interfere with hydrophobic interactions within the binding site. utdallas.edu

These determinants, while general to the DHP class, are directly applicable to nigaldipine analogs. Modifications to the C3 and C5 ester side chains, particularly the long propyl-piperidine chain that distinguishes nigaldipine from simpler DHPs like nifedipine (B1678770), are critical for modulating its activity.

Table 1: General SAR of Dihydropyridine (B1217469) Analogs for L-VGCC Antagonism
Structural ModificationObservationImpact on L-VGCC Potency
Substitution on C4-Phenyl RingElectron-withdrawing group (e.g., -NO₂) at ortho or meta positionIncrease
Substitution on C4-Phenyl RingElectron-donating group or para substitutionDecrease
C3/C5 Ester GroupsOptimal size and lipophilicityIncrease
C3/C5 Ester GroupsIntroduction of excessively bulky substituentsDecrease
1,4-DHP RingOxidation to a pyridine (B92270) ringAbolishes Activity

Identification of Key Pharmacophoric Features for Alpha-1 Adrenoceptor Antagonism

Unlike most dihydropyridines, nigaldipine possesses potent alpha-1 adrenoceptor blocking activity, a feature attributed to the unique side chain at its C3 or C5 position. nih.govscbt.com This dual pharmacology has made it a valuable tool for dissecting receptor subtypes and has guided the design of novel selective antagonists. guidetopharmacology.org

The key pharmacophoric feature for alpha-1 adrenoceptor antagonism in nigaldipine analogs is the presence of a basic nitrogen atom within a specific spatial relationship to an aromatic system. In nigaldipine, this is embodied by the 3-[3-(4,4-diphenyl-1-piperidinyl)-propyl] ester side chain. The terminal piperidine nitrogen serves as the requisite basic center. Studies have shown that (+)-Niguldipine is a highly potent and selective antagonist for the alpha-1A adrenoceptor subtype. guidetopharmacology.orgstressmarq.com The distance between the basic nitrogen and the core DHP structure is a critical determinant of this activity. This structural feature is absent in classic DHPs like nifedipine, which lack significant alpha-adrenoceptor affinity.

Correlation between Chemical Structure and P-glycoprotein Modulatory Activity

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells. Several calcium channel blockers, including some 1,4-dihydropyridine derivatives, have been identified as P-gp modulators.

SAR studies in this area suggest that the ability to modulate P-gp is distinct from L-VGCC blocking activity. Research indicates that 1,4-DHP derivatives can interact with allosteric sites on P-gp, thereby inhibiting its efflux function. One study focusing on newly synthesized DHPs found that introducing alkyl groups at the C4-position was effective for overcoming P-gp-mediated MDR while simultaneously reducing calcium antagonistic effects. A crucial finding for nigaldipine is that its stereoisomers, despite differing markedly in their potency as calcium channel blockers, are equally effective in modulating drug transport by P-glycoprotein. nih.gov This suggests that the structural requirements for P-gp interaction are less stereospecific than for the L-VGCC receptor.

Impact of Stereochemistry on Ligand Binding and Functional Efficacy

Nigaldipine possesses a chiral center at the C4 position of the dihydropyridine ring, and its enantiomers exhibit pronounced stereoselectivity in their interactions with biological targets. The absolute configuration of the enantiomers has been determined, with the dextrorotatory (+)-enantiomer corresponding to the (S)-configuration and the levorotatory (-)-enantiomer corresponding to the (R)-configuration.

The impact of this stereochemistry differs significantly between its two primary targets:

Alpha-1 Adrenoceptors: A high degree of stereoselectivity is observed. The (S)-(+)-enantiomer is substantially more potent as an alpha-1 adrenoceptor antagonist than the (R)-(-)-enantiomer. In studies of noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, (+)-niguldipine was 100-fold more potent than (-)-niguldipine. stressmarq.com Radioligand binding studies also confirm the higher affinity of the (+)-enantiomer for the alpha-1A subtype.

L-type Voltage-Gated Calcium Channels: While stereoselectivity is present, it is much less pronounced. Studies on guinea-pig ventricular myocytes showed that (S)-niguldipine is more potent than the (R)-enantiomer in blocking L-type Ca2+ currents, but only by a factor of approximately 4.4. This modest selectivity contrasts sharply with the high enantioselectivity observed at the alpha-1 adrenoceptor.

This differential stereoselectivity highlights that the binding pockets of the L-VGCC and the alpha-1 adrenoceptor recognize and accommodate the nigaldipine enantiomers in distinct ways.

Table 2: Stereoselectivity of Nigaldipine Enantiomers
TargetMore Potent EnantiomerLess Potent EnantiomerApproximate Potency Ratio ((S) vs (R))Reference
α₁-Adrenoceptor (Functional Assay)(S)-(+)-Niguldipine(R)-(-)-Niguldipine~100-fold stressmarq.com
α₁ₐ-Adrenoceptor (Binding Assay)(S)-(+)-Niguldipine(R)-(-)-Niguldipine~21-fold
L-type Ca²⁺ Channel (Functional Assay)(S)-Niguldipine(R)-Niguldipine~4.4-fold
P-glycoprotein ModulationEquipotentEquipotent~1-fold nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of SAR and to predict the activity of novel compounds, quantitative structure-activity relationship (QSAR) modeling has been extensively applied to the 1,4-dihydropyridine class. nih.gov These computational models create a mathematical relationship between the chemical structures of compounds and their biological activities.

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of the molecules. For DHP analogs, a wide range of descriptors have been used: nih.gov

Constitutional (0D/1D): Molecular weight, atom counts, functional group counts.

Topological (2D): Connectivity indices and electro-topological state indices that describe molecular branching and shape.

Geometrical (3D): Descriptors derived from the 3D structure, such as molecular surface area and volume.

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, atomic charges, and dipole moment, often calculated using methods like Density Functional Theory (DFT).

Lipophilicity: Parameters like LogP, which describe the molecule's hydrophobicity.

Once descriptors are calculated, statistical methods are used to generate a model that correlates a selection of these descriptors with biological activity (e.g., pIC₅₀). Common model generation techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), which can capture complex, non-linear relationships.

The ultimate goal of a QSAR model is to accurately predict the biological activity of untested chemical structures. The reliability and predictive power of a model must be rigorously validated. nih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (expressed as Q²) are used to test the model's robustness on the training set data from which it was built.

External Validation: The most crucial test involves using the model to predict the activity of an external test set of molecules that were not used in model generation. The predictive capacity is often measured by a predictive r² (pred_r²) value.

For 1,4-dihydropyridine calcium channel blockers, numerous QSAR models have been developed that demonstrate satisfactory predictive ability. utdallas.edunih.gov These validated models serve as powerful in silico tools, enabling the rational design of novel analogs with potentially enhanced potency or selectivity, thereby guiding synthetic efforts and accelerating the drug discovery process.

Advanced Analytical Methodologies for R Nigaldipine Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a chiral compound like (R)-Nigaldipine hydrochloride, both reversed-phase and chiral HPLC methods are indispensable.

Reversed-phase HPLC (RP-HPLC) is widely employed for the quantification of nicardipine (B1678738) in various matrices. These methods are typically developed for the racemic mixture but are directly applicable for the quantification of this compound in samples where it is the sole enantiomer or after chiral separation. A typical RP-HPLC method involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. lupinepublishers.comnih.gov Detection is commonly performed using a UV detector at wavelengths ranging from 235 nm to 353 nm. lupinepublishers.comjocpr.com

Method validation is performed according to ICH guidelines to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. jocpr.com For instance, a validated RP-HPLC method for nicardipine might demonstrate linearity in a concentration range of 5-25 µg/mL with a high correlation coefficient (r² > 0.999). jocpr.com The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method. lupinepublishers.com

Table 1: Example of a Validated RP-HPLC Method for Nicardipine Hydrochloride

ParameterCondition/Value
Column C18, 5 µm
Mobile Phase Acetonitrile: Water (50:50, v/v)
Detection Wavelength 235 nm
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.1032 µg/mL
Limit of Quantitation (LOQ) 0.3130 µg/mL

This table presents typical parameters for an RP-HPLC method for racemic nicardipine, which can be adapted for this compound analysis.

To resolve and quantify the individual enantiomers of nicardipine, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. csfarmacie.cznih.gov The development of a successful chiral separation method is crucial for determining the enantiomeric purity of this compound and for studying stereoselective pharmacokinetics. epa.gov

Several types of CSPs can be employed, with Pirkle-type phases and polysaccharide-based columns being common choices. epa.govnih.gov For example, a Sumichiral OA-4500 column, which is a Pirkle-type CSP, has been successfully used for the quantitative separation of nicardipine enantiomers. nih.gov Another study utilized a chiral OJ column for the determination of R- and S-nicardipine in biological samples. epa.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. This allows for the accurate determination of the enantiomeric excess and the detection of any chiral impurities.

Table 2: Chiral HPLC Conditions for the Separation of Nicardipine Enantiomers

ParameterMethod 1Method 2
Chiral Stationary Phase Sumichiral OA-4500Chiral OJ column (10 µm)
Detection UV at 254 nmNot specified
Application Quantification in human plasmaQuantification in rabbit biological samples
Linearity Range 5-100 ng/mL for each enantiomer55-550 ng/mL for each enantiomer
Recovery 91.4-98.4% for (+)-nicardipine99.99% for R-nicardipine
Within-day RSD < 9.0%5.25%

This interactive table summarizes conditions from two different research studies focused on the chiral separation of nicardipine enantiomers. epa.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Bioanalysis

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for quantitative bioanalysis in preclinical and clinical studies. lupinepublishers.comnih.gov

For preclinical pharmacokinetic studies of this compound, a sensitive and specific LC-MS/MS method is required to measure its concentration in biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences from the biological matrix. nih.govnih.gov

The use of a stable isotope-labeled internal standard is often preferred to ensure high accuracy and precision. sciex.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantifying the analyte of interest. nih.gov Validated LC-MS/MS methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is essential for characterizing the full pharmacokinetic profile of a compound. nih.gov

Studies on the enantiomers of nicardipine in rabbits have shown significant differences in their pharmacokinetic profiles. epa.gov For instance, after administration of racemic nicardipine, the maximum concentration (Cmax) and area under the curve (AUC) for S-nicardipine were found to be higher than those for R-nicardipine, indicating stereoselective disposition. epa.gov

Table 3: Pharmacokinetic Parameters of Nicardipine Enantiomers in Rabbits

Parameter(R)-Nicardipine(S)-Nicardipine
Tmax (h) 1.24 ± 0.052.49 ± 0.03
Cmax (ng/mL) 109 ± 2134 ± 2
AUC (ng·h/mL) 778 ± 221082 ± 32

This table shows the mean pharmacokinetic parameters for the R- and S-enantiomers of nicardipine following administration of the racemic mixture in an in vivo preclinical study. epa.gov

Understanding the metabolic fate of this compound is a critical component of preclinical research. LC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is a powerful tool for identifying and structurally characterizing metabolites. nih.gov

Nicardipine is known to be extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C8, 2D6, and 3A4. drugs.com The metabolic pathways include oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine (B92270) derivative, ester hydrolysis, and hydroxylation. drugbank.comnih.gov While the metabolic pathways for the (R)- and (S)-enantiomers are expected to be qualitatively similar, the rates of formation of different metabolites can be stereoselective. nih.govresearchgate.net In vitro studies using liver microsomes or hepatocytes, followed by LC-HRMS analysis, can elucidate the metabolic pathways and identify any unique metabolites of the (R)-enantiomer. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Research Applications

Spectrophotometric and spectrofluorometric methods offer simpler and more cost-effective alternatives to chromatography for the quantification of nicardipine in certain research applications, particularly for bulk drug and pharmaceutical formulation analysis. omicsonline.orgjapsonline.comijsr.net However, these methods are generally not stereoselective and measure the total concentration of the drug. Therefore, they are most suitable for analyzing enantiomerically pure this compound samples.

UV-Vis spectrophotometric methods are typically based on the inherent absorbance of the nicardipine molecule, with a maximum absorption wavelength (λmax) around 235 nm in solvents like acetonitrile and water. jocpr.com Other methods involve derivatization or complex formation to shift the absorbance to the visible region, which can reduce interference from excipients. omicsonline.orgjapsonline.com For example, a method based on the formation of a binary complex with eosin (B541160) Y shows an absorption maximum at 549 nm. japsonline.comjapsonline.com

Spectrofluorometric methods can offer higher sensitivity than spectrophotometry. One approach involves the reduction of the nitro group on the nicardipine molecule, followed by measurement of the resulting fluorescence. researchgate.net For instance, after reduction with zinc and hydrochloric acid, nicardipine exhibits fluorescence with an emission maximum at 460 nm when excited at 364 nm. researchgate.net These methods are validated for linearity, accuracy, and precision, with detection limits often in the nanogram per milliliter (ng/mL) range. researchgate.net

Table 4: Characteristics of Spectroscopic Methods for Nicardipine Determination

MethodPrincipleλmax / λex/emLinearity RangeLOD
UV Spectrophotometry Direct Absorbance235 nm5-25 µg/mL103.2 ng/mL
Visible Spectrophotometry Binary complex with Eosin Y549 nm5-60 µg/mL1.2 µg/mL
Spectrofluorometry Reduction of nitro group364/460 nm0.4-6.0 µg/mL2.8 ng/mL

This interactive table summarizes the principles and performance characteristics of various spectroscopic methods for the analysis of racemic nicardipine. jocpr.comjapsonline.comresearchgate.net

Method Validation According to Research Guidelines

The validation of an analytical method is a critical process in pharmaceutical research and development, ensuring that the chosen methodology is suitable for its intended purpose. For a specific enantiomer like this compound, which requires precise quantification, often in the presence of its corresponding (S)-enantiomer and other potential impurities, a rigorous validation process is mandated by international research guidelines, such as those established by the International Council for Harmonisation (ICH). ich.orggmp-compliance.orgslideshare.net The validation process provides documented evidence that the analytical procedure possesses the necessary performance characteristics to reliably measure the analyte.

Assessment of Linearity, Accuracy, and Precision

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this would be assessed by preparing a series of standard solutions of varying concentrations and analyzing them with the proposed analytical method, typically a chiral High-Performance Liquid Chromatography (HPLC) method. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship.

Illustrative Data for Linearity of this compound Analysis

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 15,234
5.0 76,170
10.0 151,987
25.0 379,968
50.0 758,935
100.0 1,521,043

This table is interactive. Click on the headers to sort the data. Linear Regression Analysis:

Slope: 15198

Intercept: 250

Correlation Coefficient (r²): 0.9998

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding known quantities of the pure standard to a placebo mixture or a solution containing the racemate and measuring the recovery. Accuracy is typically expressed as the percentage recovery.

Illustrative Data for Accuracy of this compound Analysis

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5.0 4.95 99.0
50.0 50.5 101.0
100.0 99.8 99.8

This table is interactive. Users can filter data based on recovery percentage.

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing multiple measurements of the same sample.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.

Reproducibility: This assesses the precision between different laboratories.

The precision is expressed as the relative standard deviation (RSD) of the results.

Illustrative Data for Precision of this compound Analysis

Precision Level Parameter Concentration (µg/mL) Measured Peak Area (n=6) Mean Peak Area RSD (%)
Repeatability Same day, same analyst 50.0 758,935, 760,123, 759,543, 758,889, 761,002, 759,211 759,617 0.11
Intermediate Precision Different day, different analyst 50.0 762,345, 759,876, 763,012, 761,555, 760,432, 762,888 761,685 0.18

This table is interactive. Hover over the RSD values to see the standard deviation.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal-to-noise ratio of typically 3:1.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is often determined as the concentration that provides a signal-to-noise ratio of 10:1. The LOQ is a critical parameter for the determination of impurities or for the analysis of the active enantiomer at low concentrations.

For this compound, a sensitive analytical method is crucial, especially for quantifying it in the presence of its (S)-enantiomer, which might be considered an impurity.

Illustrative LOD and LOQ Values for this compound

Parameter Method of Determination Illustrative Value (µg/mL)
LOD Signal-to-Noise Ratio (3:1) 0.05
LOQ Signal-to-Noise Ratio (10:1) 0.15

This table is interactive. Click on a parameter to see a brief definition.

Evaluation of Robustness and Ruggedness in Research Settings

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netnih.gov For a chiral HPLC method for this compound, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

Illustrative Robustness Study for this compound Analysis

Parameter Varied Variation Retention Time (min) Peak Asymmetry Resolution (Rs)
Nominal Condition - 12.5 1.1 2.2
Mobile Phase Composition ± 2% organic phase 12.1, 12.9 1.1, 1.2 2.1, 2.3
pH of Aqueous Phase ± 0.2 units 12.4, 12.6 1.1, 1.1 2.2, 2.2
Column Temperature ± 2 °C 12.3, 12.7 1.1, 1.2 2.1, 2.3
Flow Rate ± 0.1 mL/min 11.9, 13.2 1.0, 1.2 2.0, 2.4

This interactive table allows users to see the effect of varying each parameter on the chromatographic results.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. researchgate.netnih.gov It is often considered a measure of the reproducibility of the test results under the influence of operational and environmental variables.

Illustrative Ruggedness Study for this compound Analysis

Condition Analyst 1 / Instrument A Analyst 2 / Instrument B
Assay (% of Nominal Concentration)
Sample 1 99.8 100.1
Sample 2 100.2 100.5
Sample 3 99.5 99.9
Mean Assay (%) 99.83 100.17
RSD (%) 0.35 0.31

This table is interactive. Click on a column header to see more details about the analyst and instrument.

Future Research Directions and Emerging Concepts for R Nigaldipine Hydrochloride

Design and Synthesis of Next-Generation Analogs with Enhanced Properties

The foundational 1,4-dihydropyridine (B1200194) scaffold is a fertile ground for medicinal chemists to design and synthesize next-generation analogs with superior properties. nih.govrsc.org Future research will likely focus on strategic molecular modifications to optimize potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds. pharmaerudition.org For instance, modifying substituents on the dihydropyridine (B1217469) ring can lead to compounds with enhanced antihypertensive effects and longer duration of action compared to earlier drugs like nicardipine (B1678738). rsc.org

A key area of development is the synthesis of chiral DHPs to isolate enantiomers with specific activities. nih.govresearchgate.net It has been demonstrated that the pharmacological activity of dihydropyridine enantiomers can differ significantly; for example, the (R)-enantiomer of one DHP derivative acts as a calcium entry blocker, while its (S)-enantiomer enhances calcium entry. nih.gov This stereoselectivity is a critical consideration in designing analogs with improved therapeutic indices. slideshare.netnih.gov By focusing on a single, more active enantiomer, it is possible to develop more potent drugs.

Future synthetic strategies may explore novel cascade reactions and one-pot multicomponent syntheses to create diverse libraries of DHP derivatives efficiently. rsc.org These efforts aim to produce analogs not only with enhanced calcium channel blocking activity but also with modified physicochemical properties for different formulation strategies.

Table 1: Comparison of Antihypertensive Effects of Novel Dihydropyridine (DHP) Derivatives

Compound Relative Potency vs. Nifedipine (B1678770) Key Structural Modification Reference
Mebudipine More potent Introduction of tert-butyl and methyl ester groups elsevier.es
Dibudipine Similar efficacy to Mebudipine Variation in ester substituents elsevier.es

This table is generated based on findings from comparative studies of novel DHP analogs.

Exploration of Novel Pharmacological Targets and Therapeutic Applications

While the primary mechanism of dihydropyridines involves the modulation of L-type calcium channels, research indicates that the DHP scaffold is promiscuous, showing a wide array of biological activities. nih.govnih.gov This opens up exciting possibilities for repositioning (R)-Nigaldipine hydrochloride analogs for new therapeutic indications beyond cardiovascular diseases. nih.gov

Investigations have revealed that DHP derivatives possess potential antibacterial, anticancer, antioxidant, anticonvulsant, and neuroprotective properties. nih.govrsc.org For example, certain analogs have demonstrated significant activity against pathogenic fungal strains like Aspergillus fumigatus and Candida albicans. pharmaerudition.org The exploration of these non-canonical targets is a major frontier for future research. Identifying the specific molecular targets and pathways responsible for these effects could lead to the development of novel treatments for infectious diseases, cancer, and neurodegenerative disorders like Alzheimer's disease. pharmaerudition.org

Furthermore, recent studies have shown that some dihydropyridines can act as mineralocorticoid receptor (MR) antagonists, with the MR activity residing in the opposite enantiomer to the one responsible for calcium channel blockade. researchgate.net This dual activity within a single chemical class highlights the potential for developing multifunctional drugs from the this compound template.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Research

AI can also be employed to identify novel pharmacological targets for DHP analogs by analyzing complex biological data and identifying intricate patterns. nih.gov By combining the predictive power of AI with the expertise of medicinal chemists, research into this compound can be streamlined, leading to the faster development of innovative medicines. nih.gov

Table 2: Applications of AI/ML in this compound Analog Research

AI/ML Application Description Potential Impact
Virtual Screening High-throughput screening of large compound databases to identify potential hits. mdpi.com Prioritizes compounds with a higher likelihood of success for further investigation.
De Novo Drug Design Generative models create novel molecular structures with optimized properties. nih.gov Accelerates the discovery of patentable and effective new chemical entities.
Property Prediction Algorithms predict solubility, bioavailability, and other pharmacokinetic properties. mdpi.com Reduces late-stage failures by focusing on compounds with favorable drug-like characteristics.

| Target Identification | Analysis of biological data to uncover new molecular targets and mechanisms of action. nih.gov | Expands the therapeutic potential of the dihydropyridine scaffold. |

Development of Advanced In Vitro and In Silico Models for Mechanistic Insights

A deeper understanding of the molecular mechanisms underlying the action of this compound requires the use of sophisticated research models. Future studies will increasingly rely on a combination of advanced in vitro and in silico techniques to elucidate drug-target interactions at an atomic level. nih.gov

Advanced in vitro assays, such as automated patch-clamp and calcium flux assays using fluorometric imaging (FLIPR), provide high-throughput data on the interaction of analogs with L-type calcium channels. nih.gov Ex-vivo models, like isolated tissue bath preparations, help to correlate these molecular interactions with physiological responses, such as the relaxation of vascular smooth muscle. nih.gov Other models, such as the Chick Chorioallantoic Membrane (CAM) assay and rat aortic ring assays, can be used to investigate other biological activities like angiogenesis. researchgate.net

In silico methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing how this compound and its analogs bind to their target proteins. nih.govfigshare.com These computational models can predict binding affinities, identify key amino acid residues involved in the interaction, and provide insights into the structural basis for the stereoselectivity of DHP compounds. researchgate.netfigshare.com Such models are invaluable for the rational design of next-generation analogs with improved selectivity for specific calcium channel isoforms or novel pharmacological targets. nih.gov

Contribution of this compound Research to Fundamental Pharmaceutical Sciences

The study of chiral molecules like this compound makes a significant contribution to the fundamental principles of pharmaceutical sciences, particularly in the field of stereochemistry. slideshare.net Research on DHP enantiomers provides classic examples of how stereoisomers of a single drug can have markedly different pharmacological, pharmacokinetic, and metabolic profiles. nih.govwashington.edu

The observation that one enantiomer can be a potent calcium channel blocker while the other is an activator underscores the three-dimensional nature of drug-receptor interactions. nih.gov This principle, often described as a "hand in a glove" analogy, is a cornerstone of pharmacology and medicinal chemistry. washington.edu Investigating the stereoselective metabolism of DHP drugs by enzymes also enhances our understanding of pharmacokinetics and potential drug-drug interactions. washington.edu

Therefore, continued research into this compound and its chiral analogs not only drives the development of new therapeutics but also serves as an important educational and research model. It reinforces the critical importance of considering stereochemistry in all aspects of drug design, development, and clinical use, thereby advancing the broader field of pharmaceutical sciences.

Q & A

Q. What analytical methods are recommended for quantifying (R)-Nigaldipine Hydrochloride and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the standard method. Key parameters include:

  • Peak response ratios : Calculate using r=peak response of impuritypeak response of (R)-Nigaldipiner = \frac{\text{peak response of impurity}}{\text{peak response of (R)-Nigaldipine}}, with relative response factors (e.g., Table 3 in ).
  • Concentration ranges : Ensure linearity across 50–150% of the nominal concentration (e.g., 1–3 mg/mL) for validation .
  • Validation criteria : Follow USP guidelines for specificity, accuracy, and precision, as demonstrated for Nicardipine Hydrochloride .

Q. How can enantiomeric purity of this compound be assessed during synthesis?

Use chiral stationary phase HPLC or polarimetry. For example:

  • Chiral HPLC : Optimize mobile phase (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to resolve (R)- and (S)-enantiomers.
  • Polarimetry : Compare observed optical rotation with literature values (e.g., +25° to +30° for pure (R)-enantiomer). Validate methods using USP reference standards and spiked impurity samples .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Stepwise synthesis : Document reagent ratios (e.g., 1:1.2 molar ratio of precursor to chiral catalyst) and reaction conditions (temperature, pH, solvent).
  • Characterization : Provide NMR, FTIR, and mass spectrometry data for intermediates and final product (≥98% purity).
  • Supporting information : Include detailed spectral data and chromatograms in supplementary files to aid replication .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization?

  • Catalyst selection : Use Sharpless asymmetric dihydroxylation catalysts (e.g., (R,R)-SalenCo III) to enhance enantiomeric excess (e.g., >95% ee) .
  • Reaction monitoring : Track racemization via real-time chiral HPLC and adjust pH (<7.0) to stabilize the (R)-configuration.
  • Kinetic resolution : Employ hydrolytic kinetic resolution for intermediates, as demonstrated for (R)-Phenylephrine Hydrochloride .

Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Meta-analysis : Compare dose-response curves across studies (e.g., IC₅₀ in vitro vs. ED₅₀ in vivo).
  • Confounding factors : Account for metabolic pathways (e.g., cytochrome P450 interactions) and bioavailability differences.
  • Statistical rigor : Apply ANOVA or mixed-effects models to assess significance, adhering to NIH preclinical reporting guidelines .

Q. What experimental designs are critical for evaluating the stability of this compound under stress conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
  • Degradation products : Identify via LC-MS and compare with known impurities (e.g., hydroxylated derivatives or ring-opened byproducts) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (2–8°C) .

Methodological Frameworks

How can researchers formulate hypothesis-driven questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does (R)-Nigaldipine exhibit calcium channel blockade selectivity over (S)-Nigaldipine in cardiomyocytes?" Ensure alignment with gaps in dihydropyridine pharmacology literature .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Power analysis : Calculate sample sizes to achieve 80% power (α = 0.05) for detecting ≥20% effect sizes.
  • Reproducibility : Include positive controls (e.g., nifedipine) and blinded data analysis .

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